(3-Chloro-2-methylprop-1-en-1-yl)benzene
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Overview
Description
(3-Chloro-2-methylprop-1-en-1-yl)benzene, also known as (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene with a chloro and a methyl group attached to a propene chain. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloro-2-methylprop-1-en-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with isobutylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process may also include purification steps to remove any impurities and ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of plastics, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which (3-Chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can affect biochemical pathways and lead to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: A similar compound with a slightly different structure, used in similar applications.
Cinnamyl chloride: Another related compound with a benzene ring and a chloro group, used in organic synthesis.
1-Chloro-2-methylpropene: A compound with a similar structure but different reactivity and applications.
Uniqueness
(3-Chloro-2-methylprop-1-en-1-yl)benzene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its combination of a chloro group and a propene chain attached to a benzene ring makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
55131-21-0 |
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Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(3-chloro-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
QYTYCRLWGPZTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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